molecular formula C11H15N5O3S B2531533 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 2178772-04-6

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

Cat. No. B2531533
CAS RN: 2178772-04-6
M. Wt: 297.33
InChI Key: UGLDARUUIOMDEM-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a compound that likely features a complex structure with multiple heterocyclic components, including a pyrazole ring, an oxadiazole moiety, and a sulfonamide group attached to a cyclopropane ring. This structure suggests potential for interaction with various biological targets and could be of interest in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of compounds related to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide may involve cycloaddition reactions, as seen in the gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles to produce highly functionalized 4-aminoimidazoles . This method provides a regioselective approach that could potentially be adapted for the synthesis of the target compound by modifying the reaction partners to include a cyclopropane sulfonamide and an appropriate pyrazole derivative.

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of multiple rings, including the 1,2,4-oxadiazole and pyrazole, which are known to participate in various chemical interactions due to their electron-rich nature. The sulfonamide group attached to the cyclopropane ring could add to the compound's polarity and potential for hydrogen bonding, which might influence its binding affinity to biological targets .

Chemical Reactions Analysis

Compounds with similar structures have been shown to interact with biological receptors. For instance, N-alkylated arylsulfonamides have demonstrated selectivity towards the 5-HT7 receptor, with potential implications for the treatment of central nervous system disorders . The presence of the 1,2,4-oxadiazole and pyrazole rings in the compound of interest could also imply a range of possible chemical reactions, including interactions with enzymes or receptors involved in inflammation and pain, as suggested by the pharmacological evaluation of related heterocyclic derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide are not detailed in the provided papers, related compounds have shown a range of activities, including toxicity assessment, tumor inhibition, and anti-inflammatory actions . The presence of the sulfonamide group could enhance solubility in aqueous media, and the overall molecular architecture might influence the compound's stability, reactivity, and ability to cross biological membranes.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial properties. The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce pyran, pyridine, and pyridazine derivatives. These compounds were evaluated for antibacterial activity, demonstrating significant potential (Azab, Youssef, & El‐Bordany, 2013).

Selective Ligands and Multifunctional Agents

The N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents for complex disease treatment. This approach led to the identification of compounds with potent and selective antagonist activity at the 5-HT7 receptor and multimodal 5-HT/dopamine receptor ligand activity, showcasing potential for CNS disorder treatment (Canale et al., 2016).

Drug Development Applications

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of celecoxib, a drug currently used for treating rheumatoid arthritis and osteoarthritis. This research highlighted the potential of sulfonamide derivatives in the development of new therapeutic agents with specific target activity (Penning et al., 1997).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and properties. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-2-16-7-8(5-12-16)11-14-10(19-15-11)6-13-20(17,18)9-3-4-9/h5,7,9,13H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLDARUUIOMDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide

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